
17-Chloroheptadecanoic acid, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 17-chloroheptadecanoate: is an organic compound belonging to the class of fatty acid esters It is derived from heptadecanoic acid, a saturated fatty acid, with a chlorine atom substituted at the 17th carbon position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 17-chloroheptadecanoate typically involves the esterification of 17-chloroheptadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of methyl 17-chloroheptadecanoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The process involves the continuous feeding of 17-chloroheptadecanoic acid and methanol into the reactor, with the ester product being continuously removed.
化学反应分析
Types of Reactions:
Oxidation: Methyl 17-chloroheptadecanoate can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the ester can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The chlorine atom at the 17th position can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of 17-hydroxyheptadecanoate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Sodium hydroxide, potassium hydroxide, under reflux conditions.
Major Products Formed:
Oxidation: 17-chloroheptadecanoic acid, 17-chloroheptadecanone.
Reduction: 17-chloroheptadecanol.
Substitution: 17-hydroxyheptadecanoate.
科学研究应用
Chemistry: Methyl 17-chloroheptadecanoate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, methyl 17-chloroheptadecanoate is used as a model compound to study the metabolism of chlorinated fatty acids. It helps in understanding the enzymatic pathways involved in the breakdown and utilization of such compounds.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting metabolic disorders. Its structural similarity to natural fatty acids allows it to interact with biological systems in a predictable manner.
Industry: In the industrial sector, methyl 17-chloroheptadecanoate is used as a precursor for the synthesis of surfactants and lubricants. Its chemical stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of methyl 17-chloroheptadecanoate involves its interaction with specific enzymes and receptors in biological systems. The chlorine atom at the 17th position plays a crucial role in its reactivity, influencing its binding affinity and metabolic pathways. The compound can undergo enzymatic hydrolysis to release 17-chloroheptadecanoic acid, which can then participate in further metabolic reactions.
相似化合物的比较
Methyl heptadecanoate: Lacks the chlorine atom at the 17th position, making it less reactive in certain chemical reactions.
Methyl 2-chloroheptadecanoate: Has the chlorine atom at the 2nd position, resulting in different chemical and biological properties.
Uniqueness: Methyl 17-chloroheptadecanoate is unique due to the specific placement of the chlorine atom, which significantly alters its chemical reactivity and biological interactions. This makes it a valuable compound for targeted applications in research and industry.
属性
分子式 |
C18H35ClO2 |
|---|---|
分子量 |
318.9 g/mol |
IUPAC 名称 |
methyl 17-chloroheptadecanoate |
InChI |
InChI=1S/C18H35ClO2/c1-21-18(20)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19/h2-17H2,1H3 |
InChI 键 |
NFKAAEGODPHLKP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCCCCCCCCCCCCCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


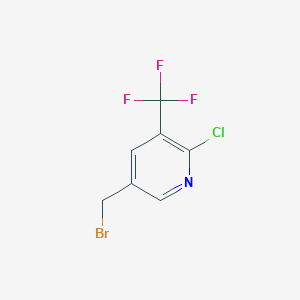


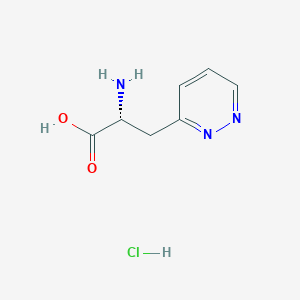
![6-Fluoro-1-azaspiro[3.3]heptane](/img/structure/B13002448.png)
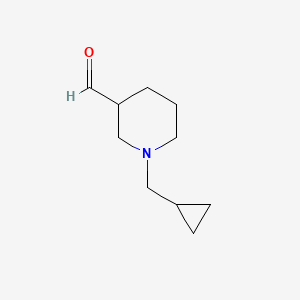
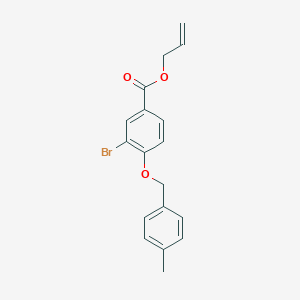

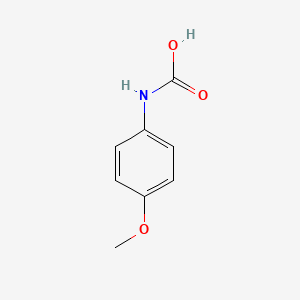
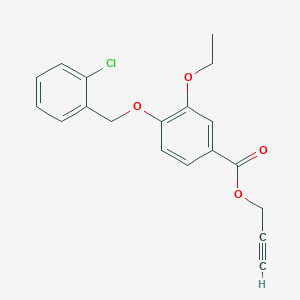
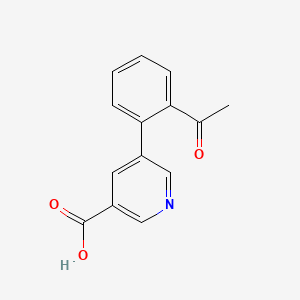
![Methyl pyrazolo[1,5-a]pyridine-4-carboxylate](/img/structure/B13002472.png)


